molecular formula C12H12F2O B7846686 2,5-Difluorophenyl cyclopentyl ketone

2,5-Difluorophenyl cyclopentyl ketone

Cat. No.: B7846686
M. Wt: 210.22 g/mol
InChI Key: ISNVWEJBMXQMEJ-UHFFFAOYSA-N
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Description

2,5-Difluorophenyl cyclopentyl ketone: is an organic compound characterized by the presence of a cyclopentyl group attached to a ketone functional group, with two fluorine atoms substituted at the 2 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluorophenyl cyclopentyl ketone typically involves the reaction of 2,5-difluorobenzoyl chloride with cyclopentyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as diethyl ether.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,5-Difluorophenyl cyclopentyl ketone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 2,5-Difluorophenyl cyclopentyl ketone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of fluorinated drugs.

Medicine: The compound’s potential as a pharmaceutical intermediate makes it valuable in the development of new drugs. Its fluorinated phenyl ring can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2,5-Difluorophenyl cyclopentyl ketone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for specific targets. The cyclopentyl ketone moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

  • 2,4-Difluorophenyl cyclopentyl ketone
  • 3,5-Difluorophenyl cyclopentyl ketone
  • 2,5-Dichlorophenyl cyclopentyl ketone

Comparison: 2,5-Difluorophenyl cyclopentyl ketone is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs with different halogen substitutions or different positions of fluorine atoms, this compound may exhibit distinct chemical and biological properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

cyclopentyl-(2,5-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNVWEJBMXQMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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